2,3-Dimercapto-1-propanesulfonic acid
Overview
Description
2,3-Dimercapto-1-propanesulfonic acid is a chelating agent that forms complexes with various heavy metals. It is related to dimercaprol, another chelating agent. The compound was first synthesized in 1956 by V. E. Petrunkin . It is known for its ability to bind to heavy metals, making it useful in treating heavy metal poisoning.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimercapto-1-propanesulfonic acid typically involves the reaction of 2-propen-1-ol with carbon disulfide to form 2-dithiopropanol. This intermediate is then reacted with sodium hydroxide to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimercapto-1-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to disulfides.
Reduction: The compound can reduce metal ions by forming stable complexes.
Substitution: The sulfonic acid group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Metal complexes.
Substitution: Substituted sulfonic acid derivatives.
Scientific Research Applications
2,3-Dimercapto-1-propanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its role in detoxifying heavy metals in biological systems.
Medicine: Used in chelation therapy to treat heavy metal poisoning, including mercury and arsenic poisoning.
Industry: Employed in processes that require the removal of heavy metals from solutions.
Mechanism of Action
The mechanism of action of 2,3-Dimercapto-1-propanesulfonic acid involves the formation of stable complexes with heavy metals. The thiol groups in the compound bind to metal ions, preventing them from interacting with biological molecules. These complexes are then excreted from the body, reducing the toxic effects of the metals .
Comparison with Similar Compounds
Dimercaptosuccinic acid (DMSA): Another chelating agent used for heavy metal detoxification.
Dimercaprol: A related compound with similar chelating properties.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent for various metals.
Uniqueness: 2,3-Dimercapto-1-propanesulfonic acid is unique due to its high affinity for heavy metals and its ability to form stable complexes. Unlike some other chelating agents, it is effective in both aqueous and biological environments, making it versatile for various applications .
Properties
IUPAC Name |
2,3-bis(sulfanyl)propane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSRWOIZZXQAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)O)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4076-02-2 (Parent) | |
Record name | 2,3-Dimercapto-1-propanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048344 | |
Record name | 2,3-Dimercapto-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74-61-3 | |
Record name | 2,3-Dimercapto-1-propanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimercapto-1-propanesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimercapto-1-propanesulfonic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,3-Dimercapto-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIMERCAPTO-1-PROPANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/086L82361J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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